molecular formula C16H18N2S B5695005 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide

Cat. No. B5695005
M. Wt: 270.4 g/mol
InChI Key: LJACZIFBPQBKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide, also known as DMABN, is a chemical compound that belongs to the class of thioamides. It is widely used in scientific research due to its unique properties and applications. DMABN is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide exerts its biological effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has been found to exhibit potent anti-inflammatory, antioxidant, and anti-tumor activities. It has also been shown to inhibit the growth of various cancer cells, induce apoptosis in cancer cells, and inhibit the activity of various enzymes, including COX-2. Furthermore, 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has been found to modulate the expression of various genes involved in inflammation, cell survival, and apoptosis.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide is a potent inhibitor of NF-κB signaling pathway, making it an excellent candidate for the study of inflammation and cell survival. It is also a potent inhibitor of COX-2, making it an excellent candidate for the study of prostaglandin synthesis and inflammation. However, 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has some limitations, including its solubility in water, which can limit its use in aqueous solutions.

Future Directions

The future directions for 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide research include the study of its potential in cancer therapy, as well as the study of its mechanism of action in inflammation and cell survival. 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide can also be used as a lead compound for the development of novel anti-inflammatory and anti-tumor agents. Furthermore, the study of 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide's pharmacokinetics and toxicity can provide valuable information for its clinical use.
Conclusion:
In conclusion, 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide is a unique chemical compound that has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor activities. It can be synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has potential applications in cancer therapy and the development of novel anti-inflammatory and anti-tumor agents. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.

Synthesis Methods

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide can be synthesized through various methods, including the reaction of 4-methylbenzenethiol with N,N-dimethylformamide dimethyl acetal in the presence of catalytic amounts of trifluoroacetic acid. Another method involves the reaction of 4-methylbenzenethiol with N,N-dimethylformamide dimethyl acetal in the presence of hydrogen chloride gas. The yield of 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide obtained through these methods is high, and the purity is also excellent.

Scientific Research Applications

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide is widely used in scientific research due to its unique properties and applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anti-tumor activities. 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJACZIFBPQBKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide

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